
Ethyl 2-ethylhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethylhexadecanoate is a long-chain fatty acid ester. It is derived from the formal condensation of the carboxy group of 2-ethylhexadecanoic acid with the hydroxy group of ethanol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethylhexadecanoate can be synthesized through esterification, where 2-ethylhexadecanoic acid reacts with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to ensure efficient mixing and reaction rates. The process may include steps such as distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 2-ethylhexadecanoic acid and ethanol.
Transesterification: A different ester and ethanol.
Reduction: 2-ethylhexadecanol.
Scientific Research Applications
Ethyl 2-ethylhexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers
Mechanism of Action
Ethyl 2-ethylhexadecanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its long-chain structure, which imparts different physical and chemical properties .
Comparison with Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
These compounds differ in their chain length and branching, affecting their boiling points, solubility, and reactivity.
Properties
CAS No. |
70116-75-5 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
ethyl 2-ethylhexadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(5-2)20(21)22-6-3/h19H,4-18H2,1-3H3 |
InChI Key |
ZRTWWOONXPFICO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


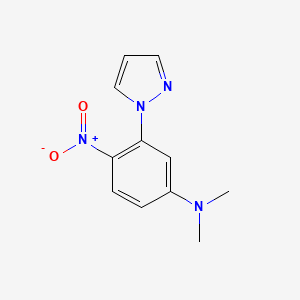
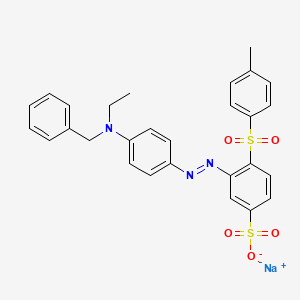
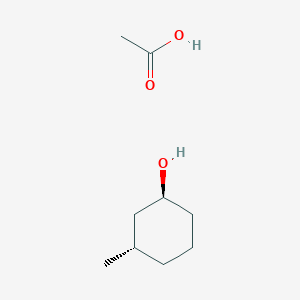
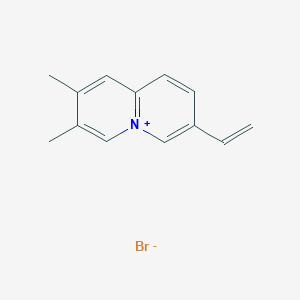
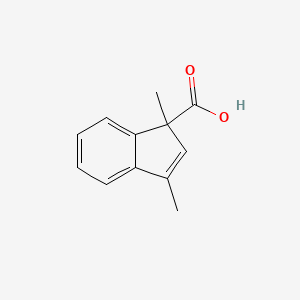
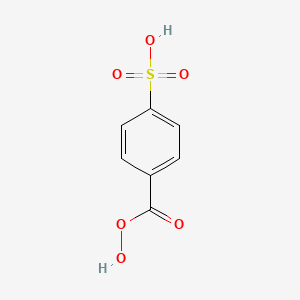
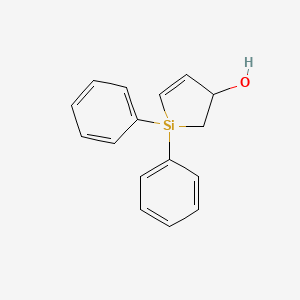
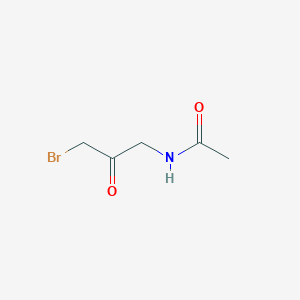

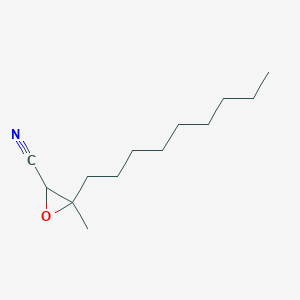

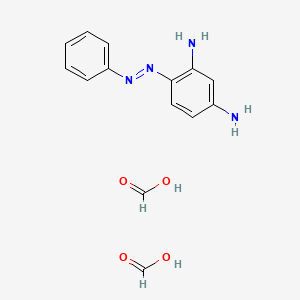
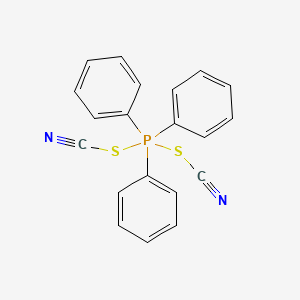
![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
